molecular formula C9H9FN2 B13560523 6-Fluoro-2-methylisoindolin-1-imine

6-Fluoro-2-methylisoindolin-1-imine

Cat. No.: B13560523
M. Wt: 164.18 g/mol
InChI Key: JPSNZZQYGYXIOG-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylisoindolin-1-imine is a chemical compound with the molecular formula C9H9FN2. It is a derivative of isoindoline, featuring a fluorine atom at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylisoindolin-1-imine typically involves the reaction of 6-fluoro-2-methylbenzaldehyde with ammonia or an amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the imine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylisoindolin-1-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-methylisoindolin-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylisoindolin-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and an imine group makes it a versatile compound for various applications, distinguishing it from other isoindoline derivatives .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

6-fluoro-2-methyl-3H-isoindol-1-imine

InChI

InChI=1S/C9H9FN2/c1-12-5-6-2-3-7(10)4-8(6)9(12)11/h2-4,11H,5H2,1H3

InChI Key

JPSNZZQYGYXIOG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=N)C=C(C=C2)F

Origin of Product

United States

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